N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
Description
N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a heterocyclic compound featuring a unique combination of structural motifs: a thiophene methyl group, a 1,2,3-triazole ring, and a strained azetidine (four-membered) carboxamide core. The thiophene moiety contributes to lipophilicity and π-electron interactions, while the 1,2,3-triazole, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , enhances binding affinity through hydrogen bonding and dipole interactions. Although direct biological data for this compound are absent in the provided evidence, structurally analogous compounds in the literature demonstrate antitumor, antimicrobial, and antiproliferative activities .
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-3-(triazol-1-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c17-11(12-6-10-2-1-5-18-10)15-7-9(8-15)16-4-3-13-14-16/h1-5,9H,6-8H2,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFDKFYBRSMXRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CS2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Synthesis of the triazole ring: The triazole ring can be synthesized via the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions.
Formation of the azetidine ring: This can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Coupling reactions: The final step involves coupling the thiophene, triazole, and azetidine rings using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Formation of Azetidine Core
The azetidine ring is synthesized via Horner–Wadsworth–Emmons (HWE) reaction , starting from azetidin-3-one. The reaction involves methyl 2-(dimethoxyphosphoryl)acetate and sodium hydride (NaH) in THF, followed by purification via vacuum distillation . This method provides a straightforward route to N-Boc-azetidin-3-ylidene)acetate, a key intermediate for subsequent functionalization.
| Reaction Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| HWE reaction | NaH (60%), THF | N-Boc-azetidin-3-ylidene)acetate | 60% |
Aza-Michael Addition for Triazole Substitution
The triazole substituent is introduced via DBU-catalyzed aza-Michael addition . The azetidine precursor reacts with 1H-1,2,3-triazole in acetonitrile at 65°C, yielding regioselective products. This method ensures selective formation of the N-1 substituted triazole derivative, confirmed by NOESY experiments and 15N HMBC NMR data .
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| 1H-1,2,3-triazole | DBU, acetonitrile, 65°C | 3-triazolylazetidine | >90% N-1 adduct |
Amide Bond Formation
The carboxamide group is formed through condensation reactions involving activated carboxylic acid derivatives. For example, thiophene-2-carbaldehyde reacts with azetidine derivatives to form imine intermediates, which are further functionalized into amides. The reaction conditions often involve ethanol or THF under mild temperatures .
| Reactant | Conditions | Product |
|---|---|---|
| Thiophene-2-carbaldehyde | EtOH, rt | Amide derivative |
Key Spectroscopic Data
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1H NMR : Methylene protons of azetidine resonate as doublets (δ 4.28–4.42 ppm), while triazole aromatic protons appear at δ 6.29–7.63 ppm .
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13C NMR : Triazole carbons are observed at δ 106.0–140.0 ppm, and azetidine methylene carbons at δ ~4.76 ppm .
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15N HMBC : Confirms connectivity between azetidine nitrogens (δ –315.0 to –350.2 ppm) and triazole nitrogens (δ –163.5 ppm) .
Regioselectivity in Triazole Coupling
The DBU-catalyzed aza-Michael reaction favors N-1 substitution due to steric and electronic factors, validated by NOESY experiments showing spatial proximity between triazole protons and azetidine methylene groups .
Suzuki-Miyaura Cross-Coupling
Hybrid compounds are further diversified via Suzuki-Miyaura coupling , enabling the incorporation of boronic acids into the triazole-azetidine framework . This expands the compound’s potential in medicinal chemistry for drug discovery.
Drug-Likeness and Bioactivity
The compound exhibits drug-like properties , with molecular docking studies suggesting potential as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor . ADMET predictions highlight good oral bioavailability and metabolic stability .
Structural Comparison and Analogues
Analytical Techniques
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HRMS : Confirms molecular weight (e.g., 369.4 g/mol for CAS 2034406-28-3) .
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FT-IR : Validates functional groups (e.g., N–H stretch, C=O stretch) .
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Computational Studies : DFT calculations align with experimental NMR data, confirming molecular geometry .
Challenges and Solutions
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
The compound's structure incorporates a triazole ring, which is known for its antibacterial properties. Research indicates that compounds containing triazole moieties exhibit significant activity against a range of bacterial strains, including those resistant to conventional antibiotics. The incorporation of thiophene enhances this activity by improving the lipophilicity and membrane permeability of the molecules .
Anticancer Properties
Studies have shown that azetidine derivatives can inhibit cancer cell proliferation. The presence of the triazole and thiophene groups in N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide may contribute to its potential as an anticancer agent. Preliminary investigations suggest that this compound could induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics .
Antifungal Activity
The compound has also been evaluated for antifungal properties. Triazole derivatives are widely recognized for their effectiveness against fungal pathogens. The specific structural features of this compound could provide a new lead in the development of antifungal agents targeting resistant strains .
Agricultural Science
Pesticidal Applications
The compound's unique structure allows it to function as a potential pesticide. Research into similar triazole-based compounds has indicated their effectiveness in controlling plant pathogens and pests. The thiophene group may enhance the bioactivity and environmental stability of the compound, making it suitable for agricultural applications .
Herbicidal Activity
Preliminary studies suggest that derivatives of triazoles can exhibit herbicidal properties. This compound could be explored as a herbicide to manage weed growth effectively without harming crops .
Material Science
Polymer Chemistry
In material science, the compound can serve as a building block for synthesizing new polymers with enhanced properties. The incorporation of triazole and thiophene units into polymer matrices could lead to materials with improved electrical conductivity and thermal stability. Researchers are investigating its potential use in creating conductive polymers for electronic applications .
Nanotechnology
The compound may also find applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various biomolecules can facilitate targeted delivery of therapeutic agents, enhancing their efficacy while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the triazole ring can form hydrogen bonds with polar residues. The azetidine ring can provide steric hindrance and influence the overall conformation of the molecule .
Comparison with Similar Compounds
Key Research Findings and Inferences
Triazole Efficacy : The 1,2,3-triazole moiety is a common pharmacophore in antitumor agents, with IC50 values as low as 1.19 µM in thiazole derivatives . The target compound’s triazole is expected to contribute similarly.
Azetidine Advantages : Azetidine’s strain may enhance binding affinity compared to larger rings, as seen in protease inhibitors (e.g., HCV NS3/4A inhibitors), though this requires experimental validation.
Thiophene vs. Aryl Groups : Thiophene’s lower aromaticity compared to phenyl may reduce toxicity while maintaining lipophilicity, a trade-off observed in kinase inhibitors .
Biological Activity
N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide, with the CAS number 2320464-74-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₅OS |
| Molecular Weight | 277.35 g/mol |
| Structure | Chemical Structure |
This compound exhibits various biological activities attributed to its structural components:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases, which are crucial for various signaling pathways within cells. This inhibition can lead to altered cellular functions such as proliferation and apoptosis.
- Interaction with Receptors : It can bind to certain receptors, modifying their conformation and activity. This interaction can influence gene expression and cellular metabolism .
- Antimicrobial Activity : Compounds containing thiophene and triazole moieties often exhibit antibacterial and antifungal properties. Preliminary studies indicate that this compound may also possess similar activities .
Research has indicated that this compound interacts with various biological targets:
- Cell Signaling : It modulates cell signaling pathways by affecting transcription factors and other regulatory proteins .
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
- Anticancer Activity : A study highlighted the anticancer potential of triazole derivatives similar to this compound. These compounds were found to induce apoptosis in human cancer cell lines through the activation of specific apoptotic pathways .
- Antimicrobial Studies : Another research effort focused on the antimicrobial properties of thiophene derivatives. The findings suggested that these compounds could effectively inhibit the growth of various bacteria and fungi, indicating a promising avenue for further exploration in drug development .
- Pharmacokinetics and Toxicology : Limited data on the pharmacokinetics and toxicology of this compound exist; however, related studies suggest that derivatives typically have favorable profiles regarding absorption and metabolism .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide?
- Methodology : The compound’s synthesis likely involves coupling a thiophene-methylamine derivative with a pre-functionalized azetidine-triazole intermediate. Evidence from analogous triazole-thiophene hybrids suggests using copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety . For azetidine ring formation, cyclization of 1,3-dihaloalkanes or reductive amination of β-amino alcohols may be employed, followed by carboxamide functionalization via activated carbonyl reagents (e.g., EDCI/HOBt) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodology :
- NMR : H and C NMR are essential for confirming regiochemistry of the triazole ring and azetidine substitution patterns. Aromatic protons in the thiophene (δ 6.8–7.5 ppm) and triazole (δ 7.8–8.2 ppm) regions are diagnostic .
- X-ray crystallography : Use SHELXL for refinement, ensuring anisotropic displacement parameters for heavy atoms. WinGX or ORTEP can visualize anisotropic ellipsoids and hydrogen-bonding networks .
Q. What are the preliminary biological screening strategies for this compound?
- Methodology : Prioritize assays based on structural analogs. For example, 1,3,4-thiadiazole derivatives (similar to the triazole core) show antimicrobial activity; use broth microdilution (CLSI guidelines) against Gram-positive/-negative bacteria . Anticancer potential can be screened via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC calculations .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NOEs or coupling constants) be resolved during structural analysis?
- Methodology :
- Dynamic NMR : Use variable-temperature H NMR to detect conformational exchange in the azetidine ring, which may explain anomalous coupling constants .
- DFT calculations : Optimize molecular geometry using Gaussian or ORCA and compare computed chemical shifts (e.g., via GIAO method) with experimental data to validate assignments .
Q. What strategies optimize the synthetic yield of the azetidine-triazole core under varying reaction conditions?
- Methodology :
- Design of Experiments (DoE) : Screen solvents (DMF vs. acetonitrile), temperatures (RT vs. reflux), and catalysts (CuI vs. CuSO/sodium ascorbate) using a factorial design to identify optimal conditions for triazole formation .
- Kinetic studies : Monitor reaction progress via LC-MS to determine rate-limiting steps (e.g., azide intermediate stability) .
Q. How does the compound’s stereoelectronic profile influence its binding to biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 or kinases). Focus on the triazole’s dipole moment and thiophene’s π-π stacking potential .
- SAR studies : Synthesize analogs with modified azetidine substituents (e.g., methyl vs. trifluoromethyl) and correlate changes in logP/pK with activity .
Q. What computational approaches validate crystallographic disorder in the azetidine ring?
- Methodology :
- SHELXL refinement : Apply PART instructions to model split positions for disordered atoms. Use the SQUEEZE tool in PLATON to account for solvent-accessible voids .
- Hirshfeld surface analysis : Map intermolecular contacts (CrystalExplorer) to distinguish static disorder from dynamic motion .
Data Contradiction and Reproducibility
Q. How to address discrepancies in biological activity between in vitro and cell-based assays?
- Methodology :
- Solubility testing : Measure kinetic solubility (e.g., nephelometry) in assay buffers. Poor solubility may explain reduced cell-based activity .
- Metabolic stability : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation, which impacts cellular efficacy .
Q. What analytical protocols confirm the absence of regioisomeric impurities in the triazole ring?
- Methodology :
- HPLC-MS/MS : Use a C18 column (ACN/water gradient) coupled with high-resolution MS to detect 1,4- vs. 1,5-triazole isomers based on retention time and fragmentation patterns .
- 2D NMR : H-C HSQC can distinguish between triazole C-H environments (e.g., 1,2,3-triazol-1-yl vs. 1,2,4-isomers) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
